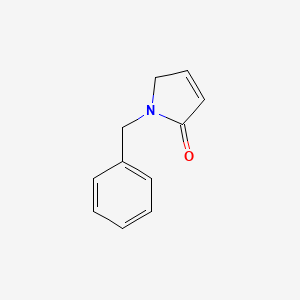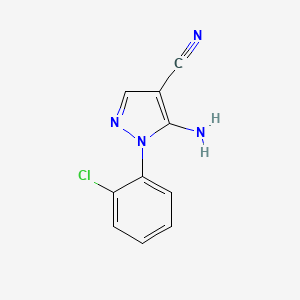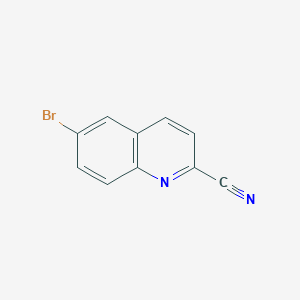
6-Bromoquinoline-2-carbonitrile
Vue d'ensemble
Description
6-Bromoquinoline-2-carbonitrile is a compound that is not directly mentioned in the provided papers, but it is related to the chemical family of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex and is dependent on the substituents present on the quinoline scaffold. For example, the synthesis of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles involves a series of steps that are sensitive to the nature of the substituents at the 7-position of the isoquinoline . Similarly, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles is achieved by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper catalyst and potassium carbonate . The Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a related compound, involves a condensation and cyclization reaction starting from 4-bromoaniline . These methods highlight the versatility and complexity of quinoline synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic bicyclic system, which can significantly influence the chemical properties and reactivity of the compound. The presence of bromine and other substituents can further modify the electronic distribution and steric hindrance, affecting the molecule's behavior in chemical reactions .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical transformations under nucleophilic conditions. For instance, 6-methylchromone-3-carbonitrile reacts with different nucleophilic reagents to yield a variety of heterocyclic systems . The reactivity of these compounds is often exploited in the synthesis of biologically active molecules, where specific functional groups are introduced or modified to achieve the desired activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like 6-bromoquinoline-2-carbonitrile are influenced by their molecular structure. The presence of halogens such as bromine and iodine can affect the compound's boiling point, melting point, solubility, and stability. For example, the synthesis of 6-bromo-4-iodoquinoline, an intermediate in the synthesis of biologically active compounds, involves a cyclization and substitution reaction, and its structure is confirmed by NMR spectroscopy . These properties are crucial for the practical application of these compounds in chemical synthesis and pharmaceutical development.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- 6-Bromoquinoline-2-carbonitrile has been utilized in the synthesis of various chemical compounds. A notable example includes the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, achieved through the treatment of related compounds with propanedinitrile in the presence of catalytic CuBr and K2CO3 in DMSO at 100°C (Kobayashi et al., 2015).
- It's also involved in the preparation of inhibitors for EGFR and HER-2 kinases, with derivatives synthesized through acylation of related compounds with unsaturated acid chlorides or mixed anhydrides (Wissner et al., 2003).
Optoelectronic and Nonlinear Properties
- Studies have explored its derivatives for optoelectronic, nonlinear, and charge transport properties. For instance, compounds like 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile have been studied for their structural, electronic, optical, and charge transport properties, using density functional theory (DFT) and time-dependent DFT (Irfan et al., 2020).
Synthesis of Biologically Active Derivatives
- Various biologically active derivatives of 6-bromoquinoline-2-carbonitrile have been synthesized and evaluated for their antitumor activities. This includes the synthesis of 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, which have shown inhibitory effects against different human tumor cell lines (El-Agrody et al., 2012).
Application in Photolysis Reactions
- The compound has been used in photochemical reactions, such as the photolysis of 2-cyanoquinoline 1-oxides in acidic alcohol, leading to the synthesis of 6-alkoxy-2-cyanoquinolines (Kaneko et al., 1974).
One-Pot Synthesis Techniques
- A three-component one-pot synthesis involving 2-aminobenzophenone, α-methylene carbonyl compounds, and tetrabutyl-ammonium tribromide has been achieved for the synthesis of novel 6-bromoquinolines, extending the methodology to the preparation of 6-iodoquinolines (Wu et al., 2010).
Synthesis of Functionalized Derivatives
- Functionalized derivatives of 6-bromoquinoline-2-carbonitrile have been synthesized, such as 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines, which act as chemosensors for selective recognition of Pd2+ ions (Shally et al., 2020).
Safety And Hazards
6-Bromoquinoline-2-carbonitrile is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
Orientations Futures
Propriétés
IUPAC Name |
6-bromoquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWLFCFYDFRSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495747 | |
| Record name | 6-Bromoquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoline-2-carbonitrile | |
CAS RN |
65185-41-3 | |
| Record name | 6-Bromoquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




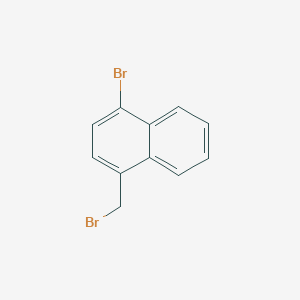
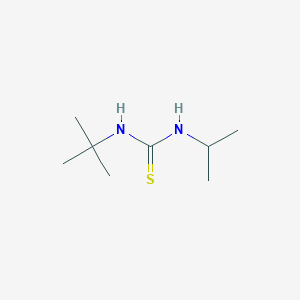
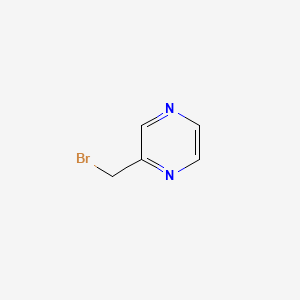
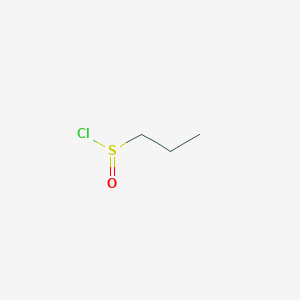
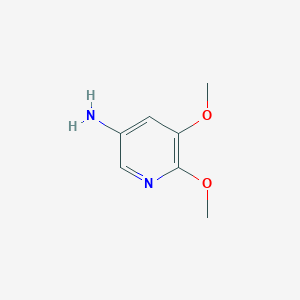
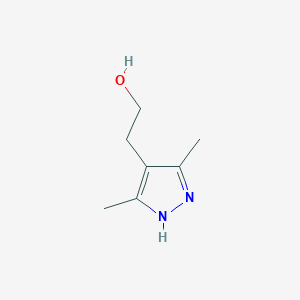
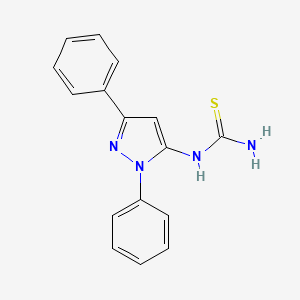
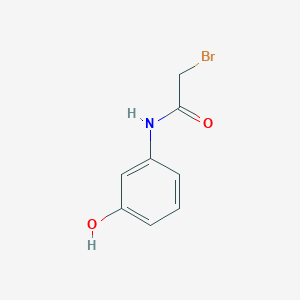
![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)
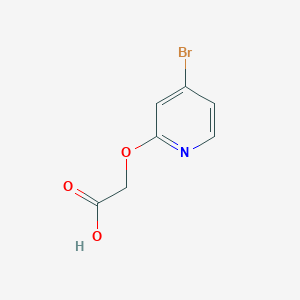
![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)
